molecular formula C17H16N2S B2701689 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol CAS No. 325994-32-9

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol

Cat. No.: B2701689
CAS No.: 325994-32-9
M. Wt: 280.39
InChI Key: OQXFXHNKQLIDIG-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C17H16N2S and its molecular weight is 280.39. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole derivatives have been utilized in the development of lanthanide(III)-organic frameworks for luminescence sensing. These frameworks show characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting these chemicals, highlighting their application in chemical sensing and environmental monitoring (Shi et al., 2015).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives, closely related to the 1-(2,4-dimethylphenyl)-4-phenyl-1H-imidazole-2-thiol structure, have been investigated as corrosion inhibitors for carbon steel in acidic media. The studies suggest these derivatives act as mixed type inhibitors, with their efficiency depending on their molecular structure. The adsorption of these inhibitors on metal surfaces follows the Langmuir adsorption isotherm, indicating their potential in corrosion protection applications (Duran et al., 2021).

Photochromic Behavior and Slow Magnetic Relaxation

Multifunctional mononuclear complexes containing bisthienylethenes with N,O-donor binding sites have demonstrated distinct photochromic behavior and slow magnetic relaxation. These properties are influenced by substituent groups, indicating their applicability in materials science for the development of smart materials and molecular magnetic devices (Cao et al., 2015).

Catalytic Activity Enhancement

The introduction of small heterocyclic ligands, including imidazole derivatives, has shown to significantly enhance the catalytic activity of copper-catalyzed reactions. This enhancement is attributed to factors such as ligand basicity and steric hindrance, which are crucial for increasing catalytic efficiency in the synthesis of high-performance polymers (Gamez et al., 2001).

Anion Host Materials

Imidazole-based bisphenols have been identified as versatile hosts for anions. The structural characterization of these compounds with various acids highlights their potential in creating supramolecular structures through electrostatic and weak interactions, paving the way for their use in the design of anion recognition systems (Nath & Baruah, 2012).

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-5-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-12-8-9-16(13(2)10-12)19-11-15(18-17(19)20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFXHNKQLIDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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